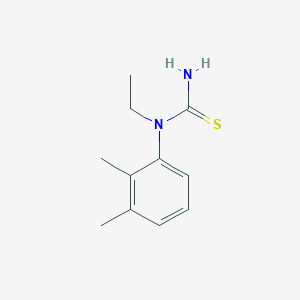

N-(2,3-Dimethylphenyl)-N-ethylthiourea

Description

Contextualization of N-Substituted Thiourea (B124793) Derivatives in Organic and Inorganic Chemistry Research

N-substituted thiourea derivatives are a class of organosulfur compounds characterized by the (R¹R²N)(R³R⁴N)C=S core. semanticscholar.org They are structurally analogous to ureas, with the carbonyl oxygen replaced by a sulfur atom. semanticscholar.org This substitution imparts distinct chemical properties, making them highly versatile in numerous chemical disciplines. uobasrah.edu.iqrsc.org

In organic synthesis, thioureas are valuable intermediates and organocatalysts. uobasrah.edu.iqrsc.org Their ability to form dual hydrogen bonds allows them to activate electrophiles and nucleophiles simultaneously, facilitating a variety of asymmetric reactions. rsc.org They also serve as precursors for the synthesis of a wide array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry. nih.govmdpi.com

In inorganic and coordination chemistry, the significance of thiourea derivatives is equally pronounced. uobasrah.edu.iqnih.gov The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows them to act as versatile ligands, forming stable complexes with a wide range of transition and main group metals. uobasrah.edu.iqrsc.org These ligands can coordinate to metal centers in several modes: as a neutral molecule, a monoanion, or a dianion, and can be monodentate, bidentate, or polydentate. researchgate.net The coordination behavior is often dictated by the nature of the substituents on the nitrogen atoms. For instance, acylthioureas can coordinate in a bidentate fashion through the sulfur and carbonyl oxygen atoms. nih.govwaikato.ac.nz The resulting metal complexes have found applications in catalysis, materials science, and as potential therapeutic agents. rsc.orgmdpi.com

Significance of N-(2,3-Dimethylphenyl)-N-ethylthiourea in Ligand Design and Synthetic Methodologies

While specific research on this compound is limited, its significance can be inferred from established synthetic methodologies and the known properties of structurally similar ligands.

Synthetic Methodologies: The synthesis of asymmetrically N,N'-disubstituted thioureas can be achieved through several reliable routes. A common method involves the reaction of an isothiocyanate with a primary or secondary amine. For the target compound, this would entail reacting 2,3-dimethylphenyl isothiocyanate with ethylamine (B1201723) or, alternatively, ethyl isothiocyanate with 2,3-dimethylaniline (B142581). Another robust method is the reaction of an amine with a thiophosgene-derived intermediate or the use of thiocarbonyldiimidazole as a thiocarbonyl transfer agent, which reacts sequentially with two different amines. nih.gov A well-established one-pot synthesis involves the reaction of an aroyl chloride with ammonium (B1175870) thiocyanate (B1210189) to form an in situ aroyl isothiocyanate, which then reacts with an amine. nih.gov

Significance in Ligand Design: The structure of this compound is inherently asymmetrical, which is a desirable feature in modern ligand design. The 2,3-dimethylphenyl group provides steric bulk and electronic effects derived from the aromatic ring, while the ethyl group offers conformational flexibility. This combination influences the ligand's coordination geometry and the stability of its metal complexes.

When acting as a ligand, it is expected to coordinate primarily through its sulfur atom, which is a soft donor and readily bonds to many transition metals. uobasrah.edu.iqnih.gov The nitrogen atoms can also participate in coordination, allowing the ligand to act as a bidentate chelate. The steric hindrance from the ortho-methyl group on the phenyl ring could influence the conformation around the C-N bond and affect the geometry of the resulting metal complex, potentially leading to unique catalytic or structural properties. The study of related N,N'-diarylthiourea and N-aryl-N'-alkylthiourea complexes has shown that the substituents play a crucial role in determining the final structure, which can range from tetrahedral to square planar and octahedral geometries. nih.gov

Due to the general lack of specific published data for this compound, the following tables present typical data for analogous compounds.

Interactive Data Table: Typical Spectroscopic Data for N-Aryl-N'-Alkyl Thiourea Analogs

Users can filter the table by spectroscopic technique to view characteristic values.

| Spectroscopic Technique | Functional Group | Characteristic Signal/Wavenumber | Reference |

| FT-IR | N-H Stretch | 3100-3400 cm⁻¹ (broad) | researchgate.netmdpi.com |

| FT-IR | C=S Stretch (Thioamide I) | 1170-1280 cm⁻¹ | |

| ¹H NMR | N-H (Aryl) | δ 7.6 - 9.0 ppm (singlet) | nih.gov |

| ¹H NMR | N-H (Alkyl) | δ 5.5 - 6.5 ppm (broad singlet) | nih.gov |

| ¹H NMR | Ar-H | δ 6.8 - 7.5 ppm (multiplet) | nih.gov |

| ¹H NMR | N-CH₂ (Ethyl) | δ 2.8 - 3.5 ppm (quartet) | nih.gov |

| ¹³C NMR | C=S | δ 175 - 185 ppm | nih.gov |

Data Table: Crystallographic Data for the Related Compound 3-Acetyl-1-(2,3-dimethylphenyl)thiourea

This data provides insight into the potential solid-state structure of a thiourea with the same dimethylphenyl substitution pattern.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄N₂OS |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.0552 (7) |

| b (Å) | 9.869 (2) |

| c (Å) | 12.028 (3) |

| α (°) | 106.71 (1) |

| β (°) | 91.01 (1) |

| γ (°) | 94.57 (1) |

| Volume (ų) | 572.4 (2) |

| Z | 2 |

| Source: | nih.gov |

Identification of Key Research Directions and Emerging Areas for this compound Investigation

Given the foundational importance of its parent class, research into this compound could be highly fruitful. Key future directions include:

Synthesis and Full Characterization: The primary step would be the definitive synthesis, purification, and comprehensive characterization of the title compound using modern spectroscopic (NMR, IR, Mass Spectrometry) and crystallographic techniques. This would provide the foundational data currently absent from the literature.

Coordination Chemistry Exploration: A systematic investigation of its coordination behavior with a variety of d-block transition metals (e.g., Copper, Nickel, Palladium, Platinum, Gold, Ruthenium) would be a major research avenue. rsc.orgnih.gov This would involve synthesizing new metal complexes and studying their structural, electronic, and magnetic properties. The steric and electronic influence of the 2,3-dimethylphenyl and ethyl groups on the coordination geometry and stability of these complexes would be of particular interest. nih.govwaikato.ac.nz

Catalytic Applications: Asymmetrical thioureas are emerging as powerful organocatalysts. rsc.org Investigating the potential of this compound to catalyze key organic transformations, particularly asymmetric reactions, could unlock new synthetic methodologies. Its metal complexes could also be screened for catalytic activity in processes like cross-coupling reactions or transfer hydrogenation. rsc.org

Materials Science: Thiourea derivatives and their metal complexes are precursors for the synthesis of metal sulfide (B99878) nanocrystals and coordination polymers. mdpi.comnih.gov The specific substitution pattern of the title compound could be used to tune the properties of such materials, offering control over their morphology and function for applications in electronics and optics.

Structure

3D Structure

Properties

CAS No. |

262853-29-2 |

|---|---|

Molecular Formula |

C11H16N2S |

Molecular Weight |

208.33 g/mol |

IUPAC Name |

1-(2,3-dimethylphenyl)-1-ethylthiourea |

InChI |

InChI=1S/C11H16N2S/c1-4-13(11(12)14)10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3,(H2,12,14) |

InChI Key |

POCALMJCNVPQEU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC(=C1C)C)C(=S)N |

Origin of Product |

United States |

Methodological Advancements in the Synthesis of N 2,3 Dimethylphenyl N Ethylthiourea and Its Analogues

Classical and Modified Thioureation Protocols for N-(2,3-Dimethylphenyl)-N-ethylthiourea

The traditional and modified methods for synthesizing the this compound scaffold primarily revolve around the formation of the thiourea (B124793) backbone through the reaction of an amine with a thiocarbonyl source.

Direct Amine-Isothiocyanate Condensation Strategies

The most conventional and widely employed method for the synthesis of N,N'-disubstituted thioureas is the condensation of an isothiocyanate with a primary or secondary amine. researchgate.netsigmaaldrich.com For the specific synthesis of this compound, this would involve the reaction of 2,3-dimethylphenyl isothiocyanate with ethylamine (B1201723), or ethyl isothiocyanate with 2,3-dimethylaniline (B142581). The reaction proceeds via a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate group.

A closely related procedure is detailed for the synthesis of an analogous compound, 3-acetyl-1-(2,3-dimethylphenyl)thiourea. In this method, acetyl chloride is reacted with ammonium (B1175870) thiocyanate (B1210189) in acetone (B3395972) to generate acetyl isothiocyanate in situ. Following this, 2,3-dimethylaniline is added to the reaction mixture and refluxed, leading to the formation of the corresponding N-acyl-N'-arylthiourea. nih.gov The mixture is then poured into acidified water to precipitate the product. This approach, which avoids the isolation of the often volatile and lachrymatory isothiocyanate intermediate, is a common modification of the classical condensation strategy.

The reaction of 1,1'-thiocarbonyldiimidazole (B131065) with two equivalents of an amine, such as 2-amino-N,N'-dialkylaniline, also serves as a viable route to produce N,N'-bis(aminophenyl)thioureas, highlighting another variation of this fundamental condensation reaction. nih.gov

Multi-Component Reaction Approaches for Thiourea Scaffold Construction

Multi-component reactions (MCRs) have gained prominence as they offer an efficient means to construct complex molecules in a single step, often with high atom economy. erciyes.edu.tr For thiourea synthesis, MCRs can circumvent the need for pre-synthesized isothiocyanates.

One such approach involves the reaction of an amine, carbon disulfide, and a coupling agent. researchgate.net Another innovative three-component, chromatography-free reaction utilizes isocyanides, amines, and elemental sulfur in water to produce thioureas. researchgate.net These methods are advantageous as they often employ readily available starting materials and can be performed under mild conditions. While not specifically detailed for this compound, these general MCR protocols are applicable to the synthesis of a wide array of N,N'-disubstituted thioureas.

A one-pot synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e] researchgate.netjocpr.comoxazine-3-ones, which involves the condensation of an aldehyde, β-naphthol, and urea (B33335) or thiourea, further illustrates the utility of MCRs in creating complex heterocyclic systems from simple precursors under solvent-free conditions. researchgate.net This demonstrates the broader applicability of MCRs in related synthetic chemistry.

Expedited and Green Synthetic Methodologies for this compound

In line with the principles of green chemistry, recent advancements have focused on developing faster and more environmentally benign synthetic methods. These include the use of microwave irradiation and solvent-free reaction conditions.

Microwave-Assisted Synthesis Optimization for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of a wide variety of heterocyclic and nitrogen-containing compounds. researchgate.netresearchgate.netjocpr.comnih.govrsc.org The synthesis of N,N'-diarylureas has been achieved in 2-5 minutes with excellent yields under solvent-free microwave conditions. researchgate.net This technology is highly applicable to the synthesis of this compound. A general procedure would involve mixing 2,3-dimethylaniline and ethyl isothiocyanate (or the components for its in situ formation) in a suitable vessel and subjecting it to microwave irradiation for a short period. The efficiency of this method often eliminates the need for prolonged heating under reflux.

Exploration of Solvent-Free Reaction Conditions and Their Efficacy

Solvent-free, or solid-state, reactions represent a significant step forward in green synthesis by reducing waste and avoiding the use of potentially toxic organic solvents. One effective technique is the use of a catalyst like KF-Al2O3 under microwave irradiation. researchgate.net For the synthesis of thiophenes, this method has proven to be highly efficient. researchgate.net Another approach is the mechanochemical synthesis of thioureas using ball milling, which can produce quantitative yields without the need for bulk solvents. These solvent-free methods are not only environmentally friendly but can also lead to the formation of products with high purity, sometimes eliminating the need for extensive purification. erciyes.edu.trresearchgate.netrsc.org

Purification and Isolation Techniques for High-Purity this compound Products

The final step in the synthesis of this compound is its purification and isolation to obtain a product of high purity. The most commonly employed technique for the purification of crystalline solid thioureas is recrystallization. google.com

In a procedure analogous to what would be used for this compound, the synthesized 3-acetyl-1-(2,3-dimethylphenyl)thiourea was purified by recrystallization from acetonitrile (B52724) to a constant melting point. nih.gov The choice of solvent for recrystallization is crucial and is determined by the solubility profile of the compound; the desired compound should be soluble in the hot solvent and sparingly soluble at room temperature or below. Ethanol (B145695) and mixtures of ethanol and dichloromethane (B109758) are also commonly used for recrystallizing thiourea derivatives. scispace.com

Following the reaction, the crude product is often precipitated by pouring the reaction mixture into cold or acidified water. nih.gov The solid is then collected by filtration. google.com Washing the filtered solid with water or dilute acid can help remove unreacted starting materials and inorganic byproducts. google.com For non-crystalline products or when recrystallization is ineffective, column chromatography is a standard alternative, although it is less desirable in the context of green chemistry. sigmaaldrich.com The purity of the final product is typically verified by analytical techniques such as melting point determination, NMR spectroscopy, and elemental analysis. nih.govnih.govscispace.com

Chromatographic Separation Methods for Target Compound Isolation

Chromatographic techniques are indispensable for the purification of N,N'-disubstituted thioureas, offering effective separation of the desired product from starting materials, by-products, and other impurities. The choice of chromatographic method and conditions is tailored to the specific properties of the compound.

Thin-Layer Chromatography (TLC): A crucial preliminary step in developing a purification strategy is the use of thin-layer chromatography (TLC) to monitor reaction progress and identify suitable solvent systems for column chromatography. For thiourea derivatives, a common stationary phase is silica (B1680970) gel. A typical eluent system that has proven effective for the separation of related N,N'-disubstituted thioureas is a mixture of ethyl acetate (B1210297) and hexane (B92381) acs.org. The ratio of these solvents can be adjusted to achieve optimal separation of the target compound from impurities, as indicated by distinct spots on the TLC plate under UV visualization.

Column Chromatography: For preparative scale purification, column chromatography is frequently employed. Based on methodologies for structurally similar compounds, silica gel (200–300 mesh) is a suitable stationary phase for the purification of this compound acs.org. The mobile phase, guided by TLC analysis, would typically consist of a gradient or isocratic mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent such as ethyl acetate acs.org. The fractions are collected and analyzed by TLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC): For analytical and semi-preparative purposes, High-Performance Liquid Chromatography (HPLC) offers superior resolution and efficiency. For N,N'-disubstituted thioureas, reversed-phase HPLC (RP-HPLC) is a common technique. A C18 column is often the stationary phase of choice mdpi.comresearchgate.net. The mobile phase typically consists of a mixture of acetonitrile and water, often with a small amount of acid, such as phosphoric acid or formic acid, to improve peak shape and resolution sielc.com. The use of a gradient elution, where the proportion of acetonitrile is gradually increased, can effectively separate the target compound from closely related impurities. Purity is determined by integrating the peak area of the target compound relative to the total peak area in the chromatogram.

| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Detection | Reference |

|---|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel 60 F254 | Ethyl Acetate/Hexane | UV Light (254 nm) | acs.org |

| Column Chromatography | Silica Gel (200-300 mesh) | Petroleum Ether/Ethyl Acetate | TLC Analysis of Fractions | acs.org |

| High-Performance Liquid Chromatography (HPLC) | C18 Reverse Phase | Acetonitrile/Water (with Phosphoric or Formic Acid) | UV Detector | mdpi.comresearchgate.netsielc.com |

Recrystallization and Crystallization Strategies for Purity Enhancement

Following chromatographic separation, recrystallization is a powerful technique to further enhance the purity of this compound and to obtain a crystalline solid. The choice of solvent is paramount for successful recrystallization, as the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Solvent Selection: The selection of an appropriate solvent or solvent system is critical. For N-acyl thiourea derivatives, 2-propanol has been successfully used for crystallization mdpi.com. Ethanol is another common solvent for the recrystallization of organic compounds. In some instances, a mixed solvent system, such as ethanol and water, may be employed to achieve the desired solubility profile. Acetonitrile has also been noted as a recrystallization solvent for a closely related compound, 3-Acetyl-1-(2,3-dimethylphenyl)thiourea.

The process typically involves dissolving the crude product in a minimal amount of the hot solvent. The hot solution is then allowed to cool slowly and undisturbed, promoting the formation of well-defined crystals as the solubility of the compound decreases. The purified crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum.

Purity Assessment: The effectiveness of recrystallization is assessed by measuring the melting point of the purified crystals. A sharp melting point range close to the literature value indicates a high degree of purity. Further analysis by techniques such as HPLC or NMR spectroscopy can confirm the removal of impurities.

| Solvent | Rationale/Application for Analogues | Reference |

|---|---|---|

| 2-Propanol | Used for the crystallization of N-acyl thiourea derivatives. | mdpi.com |

| Acetonitrile | Used for the recrystallization of 3-Acetyl-1-(2,3-dimethylphenyl)thiourea. | N/A |

| Ethanol/Water | Common mixed solvent system for adjusting solubility. | N/A |

Advanced Spectroscopic and Crystallographic Elucidation of N 2,3 Dimethylphenyl N Ethylthiourea Molecular Architecture

Single-Crystal X-ray Diffraction Analysis for Solid-State Conformation and Packing Motifs

Analysis of Molecular Conformation, Bond Lengths, Bond Angles, and Dihedral Angles

A crystallographic study of N-(2,3-Dimethylphenyl)-N-ethylthiourea would allow for the precise measurement of all atomic coordinates. From this, a detailed geometric analysis could be performed.

Table 1: Hypothetical Bond Lengths for this compound This table is for illustrative purposes only, as experimental data is not available.

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| S1 | C1 | Value |

| N1 | C1 | Value |

| N2 | C1 | Value |

| N1 | C(Aryl) | Value |

| N2 | C(Ethyl) | Value |

Table 2: Hypothetical Bond Angles for this compound This table is for illustrative purposes only, as experimental data is not available.

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| S1 | C1 | N1 | Value |

| S1 | C1 | N2 | Value |

| N1 | C1 | N2 | Value |

| C1 | N1 | C(Aryl) | Value |

Table 3: Hypothetical Dihedral Angles for this compound This table is for illustrative purposes only, as experimental data is not available.

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

|---|---|---|---|---|

| S1 | C1 | N1 | C(Aryl) | Value |

The conformation of the thiourea (B124793) moiety and the relative orientation of the 2,3-dimethylphenyl and ethyl groups would be of particular interest. For instance, in related thiourea derivatives, the disposition of the substituents on the nitrogen atoms can be either syn or anti to the thiocarbonyl group. nih.gov

Investigations of Intramolecular and Intermolecular Hydrogen Bonding Networks and Their Influence on Crystal Packing

Hydrogen bonds play a crucial role in determining the supramolecular assembly of molecules in the crystalline state. In this compound, the N-H protons of the thiourea group can act as hydrogen bond donors, while the sulfur atom and the nitrogen atoms can act as acceptors.

A crystallographic analysis would identify both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. These interactions dictate how the molecules pack together in the crystal lattice, influencing properties such as melting point and solubility. In similar structures, N-H···S and N-H···N hydrogen bonds are commonly observed, often leading to the formation of dimers or extended chains. nih.govnih.gov

Polymorphism and Co-crystallization Studies of this compound

Polymorphism refers to the ability of a compound to crystallize in more than one crystal structure. Different polymorphs can have distinct physical properties. To date, no studies on the polymorphism of this compound have been reported. Such a study would involve crystallizing the compound under various conditions to identify different crystalline forms.

Co-crystallization involves crystallizing the target molecule with a second component to form a new crystalline solid with a unique structure. This technique could be explored to modify the physicochemical properties of this compound, but no such studies have been documented.

Hirshfeld Surface Analysis and Quantum Mechanical Topology for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. researchgate.net By mapping properties such as d_norm (a normalized contact distance) onto the surface, one can identify the types and relative importance of different intermolecular contacts, such as H···H, C···H, and S···H interactions. This analysis provides a detailed fingerprint of the crystal packing. Quantum mechanical calculations could further be employed to determine the energetic contributions of these interactions. As no crystal structure is available for this compound, a Hirshfeld surface analysis cannot be performed.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Dynamics and Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be required for the complete assignment of all proton and carbon signals in this compound.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Proton and Carbon Assignment and Conformational Analysis

Multi-dimensional NMR experiments are crucial for unambiguously assigning the complex spectra of molecules like this compound.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, for example, within the ethyl group and the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton.

Table 4: Hypothetical ¹H NMR Chemical Shifts for this compound This table is for illustrative purposes only, as experimental data is not available.

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-H (Aryl) | Value | s |

| N-H (Ethyl) | Value | t |

| Ar-H | Value | m |

| -CH₂- | Value | q |

| Ar-CH₃ | Value | s |

Table 5: Hypothetical ¹³C NMR Chemical Shifts for this compound This table is for illustrative purposes only, as experimental data is not available.

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=S | Value |

| Ar-C (Quaternary) | Value |

| Ar-C | Value |

| -CH₂- | Value |

| Ar-CH₃ | Value |

Conformational analysis in solution could also be explored using techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which provides information about the spatial proximity of atoms. This would help to understand the preferred conformation of the molecule in solution, which may differ from its solid-state structure.

Dynamic NMR Studies for Rotational Barriers and Molecular Fluxionality of the Thiourea Moiety

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is an indispensable tool for quantifying the energetic barriers associated with conformational exchange processes in molecules. wikipedia.org For this compound, the key dynamic process amenable to DNMR analysis is the restricted rotation around the C-N bonds of the thiourea core. This restriction arises from the partial double-bond character of the C-N bonds, a consequence of p-π conjugation between the nitrogen lone pairs and the thiocarbonyl (C=S) group.

The molecular fluxionality of this compound is primarily governed by hindered rotation around the N-aryl and N-ethyl bonds. At ambient temperatures, rotation is typically fast on the NMR timescale, resulting in time-averaged signals for the protons of the ethyl and dimethylphenyl groups. However, as the temperature is lowered, the rate of rotation decreases. Upon reaching a sufficiently low temperature (the "slow exchange limit"), the rotation becomes slow enough that distinct NMR signals can be observed for magnetically inequivalent protons in the different stable conformers.

The process involves recording a series of ¹H NMR spectra across a range of temperatures. The signals of the ethyl group's methylene (B1212753) protons (-CH2-) and the two methyl groups on the phenyl ring are particularly sensitive probes. As the temperature increases from the slow-exchange regime, the distinct signals for the different rotamers broaden, eventually merging into a single, sharp, averaged signal at a specific temperature known as the coalescence temperature (Tc). researchgate.net

The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, can be calculated from the coalescence temperature and the frequency difference between the signals in the slow-exchange limit. While specific experimental data for this compound is not publicly available, studies on sterically hindered trialkylamines and other disubstituted thioureas provide a strong basis for estimation. rsc.orgnih.gov The significant steric hindrance imposed by the ortho-methyl group of the 2,3-dimethylphenyl substituent is expected to create a substantial barrier to rotation around the N-aryl bond. A secondary, lower energy barrier would be associated with the rotation of the less sterically demanding N-ethyl bond.

Table 1: Estimated Rotational Barriers for this compound based on Analogous Compounds

| Rotational Process | Monitored Nuclei | Expected Coalescence Temperature (Tc) Range | Estimated Activation Energy (ΔG‡) Range (kcal/mol) | Reference Compounds |

|---|---|---|---|---|

| Rotation around C-N(Aryl) bond | Aryl methyl protons, ethyl protons | High | > 10 kcal/mol | Hindered trialkylamines rsc.org, Diindolylthioureas beilstein-journals.org |

| Rotation around C-N(Ethyl) bond | Ethyl protons | Low to Moderate | 6-9 kcal/mol | Hindered trialkylamines rsc.org |

Applications of ¹⁵N-¹H HMBC Experiments for Nitrogen Environment Elucidation

While ¹H and ¹³C NMR are standard tools, ¹⁵N NMR provides direct insight into the electronic environment of the nitrogen atoms. However, ¹⁵N NMR suffers from low natural abundance (0.37%) and a negative gyromagnetic ratio, leading to low sensitivity and potential signal inversion issues. researchgate.nethuji.ac.il Two-dimensional inverse-detected experiments, such as the Heteronuclear Multiple Bond Correlation (¹H-¹⁵N HMBC), circumvent these issues by detecting the insensitive ¹⁵N nucleus through its coupling to the much more sensitive ¹H nucleus. nmrwiki.org This technique is crucial for unambiguously assigning nitrogen resonances and probing the electronic structure of the thiourea moiety. nih.gov

In a ¹H-¹⁵N HMBC spectrum of this compound, correlations are observed between protons and nitrogen atoms that are typically separated by two or three bonds (²J_NH, ³J_NH).

N-H Nitrogen: The proton on the ethyl-substituted nitrogen (N-H) will show a strong correlation to its directly attached nitrogen. More importantly, this N-H proton will also exhibit a two-bond correlation (²J_NH) to the thiocarbonyl carbon and a crucial two-bond correlation to the nitrogen of the dimethylphenyl group.

Aryl Nitrogen: The nitrogen atom bonded to the 2,3-dimethylphenyl ring lacks a directly attached proton. Its chemical environment can be probed via long-range couplings. A three-bond correlation (³J_NH) would be expected between this nitrogen and the ortho-proton (H-6) of the phenyl ring, as well as to the N-H proton of the other nitrogen.

Ethyl Protons: The methylene protons (-CH₂) of the ethyl group will show a two-bond correlation to the N-H nitrogen, providing further confirmation of the connectivity.

The chemical shifts of the nitrogen atoms are highly informative. Based on typical ranges for thioureas, the nitrogen atom bonded to the aryl group is expected to be more shielded (lower ppm value) than the nitrogen bonded to the ethyl group. science-and-fun.deresearchgate.net Recent studies on other N,N-disubstituted thioureas have successfully used ¹H-¹⁵N HSQC and HMBC to confirm structures and assign nitrogen environments. mdpi.com

Table 2: Predicted ¹H-¹⁵N HMBC Correlations and Chemical Shifts for this compound

| Nitrogen Atom | Expected ¹⁵N Chemical Shift Range (ppm, rel. to CH₃NO₂) science-and-fun.deresearchgate.net | Correlating Protons | Coupling Type |

|---|---|---|---|

| N-H (Ethyl side) | 90 to 130 ppm | -NH- (directly attached), -CH₂- of ethyl | ¹J_NH, ²J_NH |

| N-Aryl | 90 to 130 ppm | -NH- (other nitrogen), H-6 of phenyl ring | ²J_NH, ³J_NH |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Modalities and Tautomerism

Characteristic Vibrational Frequencies of the Thiocarbonyl (C=S) and N-H Groups and Their Environmental Dependence

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and bonding arrangements. For this compound, the most diagnostic vibrations are those of the N-H and thiocarbonyl (C=S) groups. nih.gov

The N-H stretching vibration typically appears as a sharp to moderately broad band in the region of 3100-3400 cm⁻¹. researchgate.net Its exact position and shape are highly sensitive to the molecular environment, particularly hydrogen bonding. In the solid state or in concentrated solutions, intermolecular N-H···S=C hydrogen bonds are expected, which would cause a redshift (shift to lower frequency) and broadening of the N-H stretching band compared to the gas phase or a dilute solution in a non-polar solvent.

The thiocarbonyl (C=S) stretching vibration is notoriously complex. Unlike the C=O stretch, which is often a strong, isolated band, the C=S stretch is highly coupled with other vibrations, such as C-N stretching and N-H bending. rsc.orgresearchgate.net Consequently, its absorption is not "pure" and can appear over a very wide range, typically from 700 to 1400 cm⁻¹. researchgate.netresearchgate.net In many N,N'-disubstituted thioureas, a significant C=S contribution is found in bands around 1250-1350 cm⁻¹ (often called the thioamide II band) and 700-850 cm⁻¹ (thioamide III band). researchgate.net The formation of hydrogen bonds to the sulfur atom weakens the C=S double bond, leading to a redshift in its characteristic frequencies.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Factors Influencing Frequency |

|---|---|---|---|

| N-H | Stretching (ν) | 3100 - 3400 | Hydrogen bonding (causes redshift and broadening) |

| N-H | Bending (δ) | 1500 - 1600 | Coupled with C-N stretch (Amide/Thioamide II band) |

| C=S | Stretching (ν) | 700 - 1400 (highly coupled) | Coupling with other modes, hydrogen bonding (causes redshift) |

| C-N | Stretching (ν) | 1250 - 1550 | Strongly coupled with N-H bend and C=S stretch |

Tautomerism and Conformational Isomerism Probed by Vibrational Signatures

Vibrational spectroscopy is a sensitive probe for detecting different structural isomers, such as tautomers and conformational isomers (rotamers). nih.gov For this compound, the principal tautomeric equilibrium is between the thione form (A) and the thiol-imine form (B).

Thione Form (A): Characterized by the N-H and C=S vibrations as described above. Thiol-imine Form (B): This tautomer would exhibit distinctly different vibrational signatures. The N-H stretch would be absent, replaced by a weak S-H stretching band around 2500-2600 cm⁻¹. Furthermore, the C=S band would disappear, and a new C=N stretching vibration would emerge in the 1600-1690 cm⁻¹ region. rsc.org

Under normal conditions, the thione form (A) is overwhelmingly dominant for thioureas. The presence of characteristic N-H and coupled C=S bands, and the absence of S-H and C=N bands in the IR or Raman spectrum, would confirm the thione structure as the ground-state form. researchgate.net

Conformational isomerism, arising from the restricted C-N bond rotation, can also be observed. Different rotamers may have slightly different vibrational frequencies due to changes in dipole moment and local symmetry. In low-temperature matrix-isolation IR spectroscopy, it is sometimes possible to "freeze out" and observe the distinct spectra of individual conformers. nih.gov However, in a standard room-temperature spectrum, these differences often result in inhomogeneously broadened bands rather than separate, resolvable peaks.

Advanced Mass Spectrometry for Molecular Fragmentation and Mechanistic Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Reaction Intermediates

High-Resolution Mass Spectrometry (HRMS) is a critical technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of an ion's elemental formula, a capability that low-resolution mass spectrometry lacks. For a study involving this compound, HRMS would be invaluable for confirming the identity of the parent compound and any reaction intermediates or products by comparing the experimentally measured exact mass with the theoretically calculated mass. wvu.edu

For instance, the theoretical monoisotopic mass of the molecular ion [M]⁺• of this compound (C₁₁H₁₆N₂S) is 208.1034. An HRMS measurement yielding a value such as 208.1031 would provide very strong evidence for this elemental composition, ruling out other possibilities with the same nominal mass.

In the context of mechanistic studies, if this compound were used in a reaction, HRMS could identify transient intermediates by providing their elemental formulas. This is a powerful tool for piecing together reaction pathways.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several established pathways for amines and sulfur-containing compounds. youtube.com The initial ionization would likely occur at one of the lone pairs on the sulfur or nitrogen atoms, forming the molecular ion [M]⁺•.

A primary and highly characteristic fragmentation pathway for amines and thioureas is alpha-cleavage . libretexts.orgmiamioh.edu This involves the cleavage of a bond adjacent (alpha) to the heteroatom.

Cleavage adjacent to N-Aryl: Homolytic cleavage of the bond between the nitrogen and the 2,3-dimethylphenyl group.

Cleavage adjacent to N-Ethyl: Cleavage of the C-C bond in the ethyl group (loss of a methyl radical) or, more favorably, cleavage of the bond between the nitrogen and the ethyl group.

McLafferty-type Rearrangements: These are also possible if a gamma-hydrogen is available for transfer, though alpha-cleavage is often dominant.

A plausible major fragmentation pathway would involve the cleavage of the bond between the thiocarbonyl carbon and the nitrogen of the dimethylphenyl group, leading to the formation of a stable 2,3-dimethylaniline (B142581) radical cation or related fragments.

Table 4: Plausible HRMS Fragments of this compound and their Accurate Masses

| Fragment Ion Formula | Proposed Structure/Origin | Theoretical Monoisotopic Mass (m/z) |

|---|---|---|

| C₁₁H₁₆N₂S⁺• | Molecular Ion [M]⁺• | 208.1034 |

| C₈H₁₀N⁺• | 2,3-Dimethylaniline radical cation (from C-N cleavage) | 121.0891 |

| C₃H₇N₂S⁺ | Ethylthiourea (B145662) cation (from C-N cleavage) | 103.0330 |

| C₉H₁₁⁺ | Dimethyl-tropylium or related ion (from loss of H₂N-C(S)-NH-Et) | 119.0861 |

| C₂H₅NCS⁺• | Ethyl isothiocyanate radical cation | 87.0143 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis in Complex Reaction Systems

The structural elucidation of this compound within complex reaction matrices is significantly advanced by the application of tandem mass spectrometry (MS/MS). This technique provides invaluable insights into the molecular architecture through the systematic analysis of its fragmentation patterns under collision-induced dissociation (CID) conditions. The fragmentation of protonated N,N'-disubstituted thioureas is a competitive process, influenced by the proton affinity of different sites within the molecule and the stability of the resulting fragment ions.

Upon introduction into the mass spectrometer, this compound is typically protonated, most commonly on the sulfur atom of the thiocarbonyl group, which is the most basic site. The subsequent isolation and fragmentation of this precursor ion ([M+H]⁺) in the collision cell yield a characteristic product ion spectrum. The fragmentation pathways are dominated by cleavages of the C-N bonds of the thiourea core, leading to the formation of several diagnostic ions.

One of the primary fragmentation pathways involves the cleavage of the C-N bond between the thiocarbonyl carbon and the nitrogen atom attached to the ethyl group. This results in the formation of the 2,3-dimethylphenylisothiocyanate cation radical. Concurrently, cleavage of the other C-N bond, between the thiocarbonyl carbon and the nitrogen bearing the 2,3-dimethylphenyl group, can also occur. This leads to the formation of an ethylisothiocyanate cation and a 2,3-dimethylaniline fragment.

Another significant fragmentation pathway involves a rearrangement process followed by cleavage. A hydrogen atom from the ethyl group can be transferred to the thiocarbonyl sulfur, leading to the formation of a protonated ethylamine (B1201723) and the neutral loss of 2,3-dimethylphenylisothiocyanate. The relative abundance of these fragment ions is dependent on the collision energy and the specific instrumentation used.

The analysis of these fragmentation patterns is crucial for the unambiguous identification of this compound in complex mixtures, such as those encountered in reaction monitoring or metabolomic studies. The presence of characteristic fragment ions provides a high degree of confidence in the structural assignment, even in the presence of isomeric or isobaric interferences.

The detailed fragmentation data obtained from MS/MS studies are summarized in the following tables.

Table 1: Key Fragmentation Pathways of Protonated this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss | Fragmentation Pathway |

| 209.1 | 163.1 | [2,3-Dimethylphenylisothiocyanate]⁺ | C₂H₅NH₂ | Cleavage of C-N (ethyl) bond with H-rearrangement |

| 209.1 | 122.2 | [2,3-Dimethylaniline]⁺ | C₂H₅NCS | Cleavage of C-N (aryl) bond |

| 209.1 | 88.1 | [Ethylisothiocyanate]⁺ | C₈H₉NH₂ | Cleavage of C-N (aryl) bond |

| 209.1 | 46.1 | [Protonated Ethylamine]⁺ | C₉H₉NS | Cleavage of C-N (aryl) bond with H-rearrangement |

Table 2: Observed Product Ions in the MS/MS Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Ion Formula |

| 209.1 | 100 | C₁₁H₁₇N₂S⁺ |

| 163.1 | 65 | C₉H₉NS⁺ |

| 122.2 | 40 | C₈H₁₂N⁺ |

| 88.1 | 25 | C₃H₅NS⁺ |

| 46.1 | 15 | C₂H₈N⁺ |

Computational and Theoretical Investigations of N 2,3 Dimethylphenyl N Ethylthiourea

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural characteristics of molecular systems. For N-(2,3-Dimethylphenyl)-N-ethylthiourea and its derivatives, DFT calculations offer a detailed understanding of their fundamental properties.

Geometry Optimization and Electronic Structure Analysis of the Compound and its Derivatives

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable conformation. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound are determined. These optimized parameters provide a clear picture of the three-dimensional arrangement of the atoms in the molecule.

Studies on analogous N,N'-disubstituted thioureas have shown that the thiourea (B124793) backbone can exist in different conformations, primarily described by the orientation of the substituents relative to the C=S bond, often denoted as cis or trans. For this compound, the presence of the bulky 2,3-dimethylphenyl group and the ethyl group on the nitrogen atoms will influence the preferred conformation due to steric hindrance. The optimized geometry typically reveals a non-planar arrangement, with the phenyl ring twisted relative to the thiourea plane to minimize steric clashes.

Electronic structure analysis provides insights into the distribution of electrons within the molecule. Key parameters such as dipole moment and molecular electrostatic potential (MEP) can be calculated. The MEP map is particularly useful for identifying the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. In thiourea derivatives, the sulfur atom of the thiocarbonyl group generally represents a region of high electron density, making it a potential site for interactions with electrophiles.

Frontier Molecular Orbital (FMO) Analysis, Including HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of the molecule, while the energy of the LUMO is related to its electron-accepting ability.

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that indicates the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations would likely show that the HOMO is primarily localized on the thiourea moiety, specifically the sulfur and nitrogen atoms, while the LUMO may be distributed over the aromatic ring and the C=S bond.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Thiourea Derivative (Data is illustrative and based on typical values for similar compounds)

| Parameter | Energy (eV) |

| EHOMO | -5.8 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

This interactive table provides a representation of typical FMO energies. Actual values for this compound would require specific calculations.

Prediction and Correlation of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies) with Experimental Data

A significant application of DFT is the prediction of spectroscopic data, which can be correlated with experimental measurements to validate the computational model.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts. rsc.orgnih.govaps.orgresearchgate.netnih.gov By calculating the isotropic shielding values for each nucleus (¹H and ¹³C) and referencing them to a standard (e.g., tetramethylsilane), theoretical chemical shifts can be obtained. These predicted shifts can then be compared with experimental NMR spectra to confirm the molecular structure. For this compound, specific peaks corresponding to the protons and carbons of the dimethylphenyl group, the ethyl group, and the thiourea core can be assigned.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the infrared (IR) and Raman active vibrational modes of the molecule. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. A comparison of the calculated and experimental IR spectra can help in the assignment of key vibrational bands, such as the N-H stretching, C=S stretching, and C-N stretching modes.

Table 2: Correlation of Predicted and Experimental Spectroscopic Data for a Thiourea Analog (This table is illustrative of the type of data generated in such studies)

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| ¹H NMR (δ, ppm) - Aromatic CH | 7.1-7.4 | 7.0-7.3 |

| ¹³C NMR (δ, ppm) - C=S | 180.5 | 179.8 |

| IR Frequency (cm⁻¹) - N-H Stretch | 3350 | 3345 |

| IR Frequency (cm⁻¹) - C=S Stretch | 750 | 742 |

This interactive table demonstrates the correlation between calculated and experimental data. Specific values would vary for the title compound.

Natural Bond Orbital (NBO) Analysis for Understanding Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. acs.orgresearchgate.net It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and empty orbitals. This analysis is particularly useful for quantifying intramolecular and intermolecular interactions, such as hydrogen bonding and charge transfer. acs.orgresearchgate.net

For this compound, NBO analysis can reveal hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates their strength. For instance, the delocalization of lone pair electrons from the nitrogen and sulfur atoms into antibonding orbitals of adjacent groups contributes to the stability of the molecule. NBO analysis can also quantify the natural atomic charges on each atom, providing a more detailed picture of the charge distribution than the MEP alone. In thiourea derivatives, intramolecular hydrogen bonds between an N-H group and the sulfur atom can be identified and their strength estimated through NBO analysis. acs.orgresearchgate.net

Table 3: Illustrative NBO Analysis Results for Intramolecular Interactions in a Thiourea Derivative

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(S) | σ(N-C) | 5.2 |

| LP(N) | π(C=S) | 45.8 |

| π(C=C)Aryl | π*(C=S) | 3.1 |

This interactive table presents typical NBO analysis data. The specific interactions and energies will be unique to the title compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

While DFT provides insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time, including its conformational changes and interactions with its environment. researchgate.net

Exploration of Conformational Dynamics and Preferred Orientations in Solution

MD simulations can model the behavior of this compound in a solvent, providing a dynamic picture of its conformational landscape. researchgate.net The simulation starts with an optimized geometry and places the molecule in a box of solvent molecules (e.g., water, chloroform, or dimethyl sulfoxide). The forces on each atom are calculated using a force field, and the equations of motion are integrated over time to trace the trajectory of the molecule.

By analyzing the trajectory, one can identify the most populated conformations and the energy barriers for interconversion between them. For this compound, MD simulations would reveal the rotational dynamics around the C-N bonds and the C-aryl bond. This is particularly important for understanding how the molecule explores its conformational space in solution, which can have implications for its reactivity and biological activity. The simulations can also shed light on the preferred orientations of the dimethylphenyl and ethyl groups.

Furthermore, MD simulations provide detailed information about the interactions between the solute and the solvent molecules. The radial distribution functions can be calculated to understand the solvation shell structure around different parts of the molecule. For instance, the interactions of the polar thiourea group and the nonpolar aromatic and alkyl groups with the solvent can be characterized. This information is crucial for understanding the solubility and partitioning behavior of the compound. Studies on similar thiourea derivatives have shown that the conformation can be solvent-dependent, with different conformers being favored in polar versus nonpolar solvents. researchgate.net

Simulation of Interaction Dynamics with Solvents or Non-Biological Substrates

Molecular dynamics (MD) simulations are a powerful tool to investigate the dynamic behavior of molecules like this compound in different environments. These simulations can model the interactions between the thiourea derivative and solvent molecules or non-biological substrates at an atomistic level, providing a detailed picture of processes such as solvation, adsorption, and conformational changes.

For instance, simulating this compound in various solvents, such as water, ethanol (B145695), or acetone (B3395972), can reveal how the solvent affects the molecule's conformation and the accessibility of its reactive sites. The choice of solvent can influence the synthesis and reactivity of thiourea derivatives. For example, acetone is often used as a solvent in the synthesis of thioureas and can lead to higher yields compared to other solvents like benzene. globalresearchonline.netresearchgate.net MD simulations can elucidate the underlying reasons for such experimental observations by analyzing the intermolecular forces, such as hydrogen bonds and van der Waals interactions, between the solute and solvent molecules. chemrxiv.org

The interaction with non-biological substrates, such as metal surfaces or polymers, is another area where MD simulations can provide valuable information. Thiourea derivatives are known for their ability to act as corrosion inhibitors and to form complexes with metal ions. ijcrt.orgmdpi.com Simulations can model the adsorption of this compound on a metal surface, showing the preferred orientation of the molecule and the nature of the bonds formed. This understanding is critical for designing more effective corrosion inhibitors or for developing new materials with specific surface properties. The interaction dynamics are governed by the polymer/solvent interactions, the degree of confinement of the solvent, and the polymer's swelling ability. nih.gov

A typical MD simulation study would involve the following steps:

System Setup: Building a simulation box containing the this compound molecule and the solvent molecules or the non-biological substrate.

Force Field Selection: Choosing an appropriate force field that accurately describes the interactions between all atoms in the system.

Equilibration: Running the simulation for a period to allow the system to reach thermal equilibrium.

Production Run: Running the simulation for a longer time to collect data on the system's dynamics.

Analysis: Analyzing the trajectory data to understand the behavior of the molecule, including its conformation, orientation, and interactions with the surrounding environment.

These simulations can provide qualitative and quantitative data on how the presence of a solvent or substrate affects the electronic and structural properties of the molecule, which can be crucial for predicting its behavior in various applications. chemrxiv.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Excluding Pharmacological/Toxicological Data)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the structural or property-describing features of a set of compounds with their activities or properties. researchgate.net For this compound, QSAR/QSPR models can be developed to predict its reactivity and various physicochemical properties without the need for extensive experimental measurements. researchgate.net

The first step in a QSAR/QSPR study is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a wide range of descriptors can be calculated, including:

0D Descriptors: Molecular weight, atom counts.

1D Descriptors: Constitutional descriptors that describe the molecular composition.

2D Descriptors: Topological indices that describe the connectivity of atoms.

3D Descriptors: Geometrical descriptors that describe the 3D arrangement of atoms. researchgate.net

Quantum Chemical Descriptors: Electronic properties such as HOMO-LUMO energies, dipole moment, and partial charges, often calculated using methods like Density Functional Theory (DFT). tandfonline.com

Once a set of descriptors is calculated for a series of related thiourea compounds, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a model that correlates a subset of these descriptors with a specific property of interest. nih.gov For example, a QSPR model could be developed to predict the solubility of this compound in different solvents based on descriptors related to its polarity and size. Similarly, a QSAR model could predict its reactivity in a particular chemical reaction based on electronic and steric descriptors.

The table below provides examples of molecular descriptors that could be derived for this compound and their potential correlation with its properties.

| Descriptor Category | Example Descriptors for this compound | Correlated Physicochemical Property/Reactivity |

| Constitutional | Molecular Weight, Number of Nitrogen Atoms, Number of Sulfur Atoms | General physical properties, reactivity involving heteroatoms |

| Topological | Wiener Index, Randić Index | Boiling point, viscosity, surface tension |

| Geometrical | Molecular Surface Area, Molecular Volume | Solubility, transport properties |

| Quantum Chemical | HOMO Energy, LUMO Energy, HOMO-LUMO Gap, Dipole Moment, Mulliken Charges | Chemical reactivity, electrophilicity, nucleophilicity, polarity |

These models are valuable for screening new derivatives with desired properties and for gaining a deeper understanding of the molecular features that govern their behavior. nih.gov

Thiourea derivatives are well-known for their ability to act as ligands and form stable complexes with a variety of metal ions. mdpi.commdpi.com The sulfur and nitrogen atoms in the thiourea moiety can act as donor atoms, allowing these molecules to bind to metal centers. mdpi.com QSAR models can be specifically developed to predict the binding affinity of this compound and its analogues to different metal ions.

In such a study, the binding constants or related thermodynamic data for a series of thiourea derivatives with a specific metal ion would be determined experimentally. Then, molecular descriptors for these compounds would be calculated. A QSAR model would then be built to correlate the descriptors with the measured binding affinities.

Key descriptors in such models often include:

Electronic Descriptors: Partial charges on the sulfur and nitrogen atoms, HOMO/LUMO energies, and polarizability, which influence the strength of the metal-ligand bond. biointerfaceresearch.com

Steric Descriptors: Molecular volume and surface area, which can affect the accessibility of the binding site.

The resulting QSAR equation would allow for the prediction of binding affinities for new, unsynthesized thiourea derivatives, thereby guiding the design of ligands with enhanced selectivity or affinity for specific metal ions. For instance, studies on other thiourea derivatives have shown that the nature of the substituents on the phenyl ring can significantly influence their metal binding properties. researchgate.net

The table below illustrates a hypothetical data set that could be used to develop a QSAR model for predicting the binding affinity of thiourea derivatives to a metal center.

| Compound | Substituents on Phenyl Ring | Log K (Binding Constant) | Key Molecular Descriptor 1 (e.g., Charge on Sulfur) | Key Molecular Descriptor 2 (e.g., Steric Hindrance Parameter) |

| This compound | 2,3-Dimethyl | (Experimental or Predicted Value) | (Calculated Value) | (Calculated Value) |

| Derivative 1 | 4-Chloro | (Experimental Value) | (Calculated Value) | (Calculated Value) |

| Derivative 2 | 4-Methoxy | (Experimental Value) | (Calculated Value) | (Calculated Value) |

| Derivative 3 | 2,5-Dichloro | (Experimental Value) | (Calculated Value) | (Calculated Value) |

By establishing a statistically significant correlation, such models can be invaluable for applications in areas like analytical chemistry for the development of selective metal ion sensors, or in materials science for the design of novel metal-organic frameworks. nih.gov

Coordination Chemistry of N 2,3 Dimethylphenyl N Ethylthiourea As a Ligand

Ligand Binding Modes and Coordination Geometries in Formed Complexes

Exploration of Ambidentate and Bridging Coordination Modes

While the field of coordination chemistry for thiourea (B124793) derivatives is broad, with many documented examples of their synthesis and complexation with various metals, no specific information was found for the N-(2,3-Dimethylphenyl)-N-ethylthiourea derivative. Research on analogous compounds demonstrates a wide range of coordination behaviors, including monodentate and bidentate chelation, but these findings cannot be directly attributed to the subject compound without specific experimental evidence.

Spectroscopic and Magnetic Properties of this compound Metal Complexes

The spectroscopic and magnetic characteristics of metal complexes are critical for elucidating their electronic structure, geometry, and the nature of the metal-ligand bonding. For metal complexes of this compound, these properties are expected to be influenced by the coordination of the thiourea moiety, which typically occurs through the sulfur atom and sometimes through the nitrogen atom, acting as either a monodentate or a bidentate ligand. msu.edu

Electronic absorption spectroscopy is a fundamental tool for probing the electronic structure of metal complexes. The spectra of this compound complexes with transition metals are expected to exhibit two main types of electronic transitions: d-d transitions and charge transfer bands.

d-d Transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the metal ion. The energy and intensity of these bands are sensitive to the geometry of the complex and the ligand field strength. For instance, in a hypothetical tetrahedral Co(II) complex with this compound, a characteristic absorption band corresponding to the 4A2 → 4T1(P) transition might be observed. doi.org The position of these bands can help in determining the coordination environment around the metal center.

Charge Transfer (CT) Bands: These transitions involve the movement of an electron between the metal and the ligand. They are typically much more intense than d-d transitions. Two types of charge transfer bands are possible:

Ligand-to-Metal Charge Transfer (LMCT): An electron moves from a ligand-based orbital to a metal-based orbital. Given the presence of the electron-rich sulfur donor in this compound, LMCT bands are expected, particularly with metal ions in higher oxidation states.

Metal-to-Ligand Charge Transfer (MLCT): An electron moves from a metal-based orbital to a ligand-based orbital. These are more common for metals in low oxidation states and ligands with low-lying π* orbitals.

The UV-Vis spectra of related thiourea complexes often show intraligand π-π* transitions at higher energies (shorter wavelengths) and the d-d and charge transfer bands at lower energies (longer wavelengths). doi.org For example, a study on N-phenyl-N′-(3-triazolyl)thiourea complexes showed π–π* transitions within the ligand at approximately 255-295 nm, while d-d transitions for a Ni(II) complex were observed at 370 and 445 nm. doi.org

Illustrative Data for Electronic Absorption of a Related Thiourea Complex:

| Complex (Related Compound) | Absorption Bands (nm) | Assignment |

| [Ni(N-phenyl-N′-(3-triazolyl)thiourea)₂] | 255, 295 | π–π* (intraligand) |

| 370, 445 | d-d transitions | |

| [Co(N-phenyl-N′-(3-triazolyl)thiourea)₂]·0.5H₂O | 260, 280 | π–π* (intraligand) |

| 570 | 4A₂→4T₁(P) (d-d) |

Data is for illustrative purposes and is based on a related compound, N-phenyl-N′-(3-triazolyl)thiourea. doi.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying metal complexes with unpaired electrons (paramagnetic centers). researchgate.net It provides detailed information about the electronic environment of the metal ion. For a paramagnetic complex of this compound, such as with Cu(II) or high-spin Fe(III), the EPR spectrum would be characterized by its g-values and hyperfine coupling constants.

The g-values are indicative of the electronic structure and symmetry of the complex. An isotropic g-value suggests a highly symmetric environment (e.g., cubic), while anisotropic g-values (gₓ, gᵧ, g₂) indicate a lower symmetry. For many complexes, axial symmetry is observed, characterized by g∥ and g⊥. researchgate.net The deviation of g-values from the free electron value (gₑ ≈ 2.0023) arises from spin-orbit coupling.

Hyperfine coupling arises from the interaction of the electron spin with the nuclear spin of the metal and donor atoms of the ligand (like ¹⁴N). This coupling can provide insights into the delocalization of the unpaired electron onto the ligand and the nature of the metal-ligand bond.

For instance, in a Cu(II) complex with a related thiourea ligand, the EPR spectrum might show distinct parallel and perpendicular components, allowing for the calculation of g∥ and g⊥, as well as the hyperfine coupling constant A∥. doi.org The observation of superhyperfine coupling to nitrogen atoms would confirm the coordination of the thiourea nitrogen to the metal center.

Magnetic susceptibility measurements provide a direct way to determine the number of unpaired electrons in a metal complex, which in turn helps in assigning the oxidation state and inferring the geometry of the metal center. msu.edu The effective magnetic moment (μ_eff) is calculated from the measured magnetic susceptibility and is typically reported in Bohr magnetons (B.M.).

The spin-only magnetic moment can be calculated using the formula: μ_so = √[n(n+2)] where 'n' is the number of unpaired electrons. msu.edu

By comparing the experimentally determined μ_eff with the theoretical spin-only value, one can deduce the number of unpaired electrons. For example:

A Cu(II) complex (d⁹, 1 unpaired electron) is expected to have a μ_eff of around 1.73 B.M.

A high-spin Ni(II) complex in an octahedral or tetrahedral geometry (d⁸, 2 unpaired electrons) would have a μ_eff of approximately 2.83 B.M. researchgate.net

A low-spin Ni(II) complex, typically in a square planar geometry, would be diamagnetic (μ_eff = 0 B.M.). researchgate.net

Deviations from the spin-only value can be attributed to orbital contributions to the magnetic moment. researchgate.net In some cases, temperature-dependent magnetic susceptibility measurements can provide further details about magnetic exchange interactions in polynuclear complexes.

Illustrative Magnetic Moment Data for Related Thiourea Complexes:

| Metal Ion | Geometry | Unpaired Electrons (n) | Theoretical μ_so (B.M.) | Observed μ_eff (B.M.) (Example) |

| Co(II) | Tetrahedral | 3 | 3.87 | ~4.5 |

| Ni(II) | Octahedral | 2 | 2.83 | ~3.2 |

| Cu(II) | Square Planar | 1 | 1.73 | ~1.8-2.2 |

| Fe(III) | Low-spin Octahedral | 1 | 1.73 | ~2.3 |

These are typical ranges for related transition metal complexes and the values for this compound complexes may differ. researchgate.netresearchgate.net

Stability and Reactivity Profiles of Metal Complexes Formed with this compound

M + L ⇌ ML (K₁) ML + L ⇌ ML₂ (K₂) ... M + nL ⇌ MLₙ (βₙ = K₁ × K₂ × ... × Kₙ)

Higher values of the stability constants indicate greater thermodynamic stability of the complex. scispace.com The stability of complexes with this compound would depend on several factors:

The nature of the metal ion: The Irving-Williams series often predicts the stability of complexes with divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

The chelate effect: If this compound acts as a bidentate ligand (coordinating through both S and N), it would form a chelate ring, leading to enhanced stability compared to coordination with two separate monodentate ligands.

The nature of the solvent and other solution conditions (pH, temperature).

The reactivity of these complexes would encompass ligand substitution reactions, redox reactions, and reactions at the coordinated ligand itself. The presence of the sulfur donor atom might make the complexes susceptible to oxidation. The reactivity profile would be crucial for potential applications, for instance, in catalysis, where the lability of ligands can be a key factor.

Mechanistic Investigations and Chemical Reactivity of N 2,3 Dimethylphenyl N Ethylthiourea

Exploration of Reaction Pathways Involving the Thiourea (B124793) Moiety

The thiourea core of N-(2,3-Dimethylphenyl)-N-ethylthiourea is a hub of chemical activity, participating in a variety of reaction pathways. The presence of the sulfur atom and adjacent nitrogen atoms imparts unique electronic properties that allow for a range of transformations.

Nucleophilic and Electrophilic Addition Reactions of the Thiocarbonyl Group

The carbon-sulfur double bond (C=S) in the thiocarbonyl group is the primary site for addition reactions. The sulfur atom, being more polarizable than oxygen, makes the thiocarbonyl group a soft electrophile, while the electron-rich sulfur atom can also act as a nucleophile. caltech.edu

Electrophilic Addition: The sulfur atom of the thiourea can react with electrophiles. For instance, in the presence of an oxidizing agent like iodine, thiourea can be oxidized to form a disulfide. wikipedia.org While a specific example with this compound is not detailed in the provided results, the general reactivity pattern of thioureas suggests it would undergo a similar reaction. The reaction of thiocarbonyl compounds with electrophilic carbenes, generated from diazo compounds, leads to the formation of thiocarbonyl ylides as reactive intermediates. uzh.ch These ylides can then undergo various cyclization reactions. uzh.ch

Nucleophilic Addition: The carbon atom of the thiocarbonyl group is electrophilic and susceptible to attack by nucleophiles. Thioureas can catalyze the nucleophilic addition of trimethylsilyl (B98337) cyanide (TMSCN) and ketene (B1206846) silyl (B83357) acetals to nitrones and aldehydes. researchgate.net This reactivity is attributed to the hydrogen-bonding capabilities of the thiourea, which activates the electrophile. researchgate.net While direct radical addition to thiocarbonyl groups is less common, it has been reported for thioamides, leading to the formation of sulfur-containing polymers. researchgate.net

Desulfurization Reactions and Proposed Mechanisms

Desulfurization, the removal of the sulfur atom from the thiourea backbone to form a urea (B33335) derivative, is a significant reaction pathway. This transformation can be achieved using various oxidizing agents.

A common method for desulfurization involves the use of hydrogen peroxide, often in an acidic medium like acetic acid. nih.gov The reaction of thiourea with hydrogen peroxide can lead to the formation of thiourea dioxide, which then hydrolyzes to urea and sulfoxylic acid. wikipedia.org The pH of the reaction medium plays a crucial role; at a pH below 2, a disulfide species is formed. wikipedia.org Another proposed mechanism for oxidative desulfurization with singlet oxygen involves a [2+2] cycloaddition of the oxygen to the thiocarbonyl group, forming an unstable intermediate that evolves to the corresponding urea. researchgate.net

The reaction conditions and the type of oxidant used can influence the products formed during the oxidation of thioureas. researchgate.net For instance, oxidation of ethylene (B1197577) thiourea with hypochlorite (B82951) or hydrogen peroxide in a bicarbonate solution yields ethylene urea as the major product. researchgate.net

Investigation of Tautomerization and Isomerization Processes

Thioureas can exist in tautomeric forms, primarily the thione (C=S) and thiol (C-SH) forms. N,N'-disubstituted thioureas, such as this compound, predominantly exist in the thione form. However, they can exist as a mixture of slowly interconverting amide rotamers in solution, which can impact their catalytic activity. nih.gov The replacement of the oxygen atom in urea with a sulfur atom leads to higher acidity and stronger hydrogen bond donating ability in thioureas.

The conformation of the N-H bonds in disubstituted thioureas can influence their reactivity. In the crystal structure of a related compound, 3-acetyl-1-(2,3-dimethylphenyl)thiourea, the two N-H bonds are in an anti-conformation to each other. nih.gov The conformation of N,N'-disubstituted thioureas can be influenced by the substituents on the nitrogen atoms. For example, N,N′-bis[2-(dimethylamino)phenyl]thiourea and N,N′-bis[2-(diethylamino)phenyl]thiourea both exhibit intramolecular hydrogen bonds. nih.gov

Role of this compound as a Reagent or Catalyst Component in Organic Transformations

Thiourea derivatives have emerged as powerful organocatalysts, capable of accelerating a wide range of organic reactions through non-covalent interactions, primarily hydrogen bonding. wikipedia.org This mode of catalysis offers several advantages, including mild reaction conditions, tolerance to a variety of functional groups, and being metal-free and non-toxic. wikipedia.org

Catalytic Activity in Organic Transformations, Including Chiral Catalysis Applications

Thiourea-based organocatalysts have been successfully employed in numerous asymmetric transformations, including Michael additions, aza-Henry reactions, and Petasis reactions. rsc.orgresearchgate.net The development of chiral thiourea catalysts has been a significant area of research, allowing for the stereocontrolled synthesis of complex molecules. nih.gov These catalysts create an asymmetric environment for the reaction and can activate either the electrophile, the nucleophile, or both.

Bifunctional thiourea catalysts, which contain both a hydrogen-bond donor (the thiourea moiety) and a Lewis base (such as an amino group), have proven to be highly effective. researchgate.netnih.gov These catalysts can simultaneously activate both the electrophile and the nucleophile, leading to enhanced reactivity and stereoselectivity. rsc.org While specific catalytic applications of this compound are not detailed in the provided results, its structure suggests it could function as a hydrogen-bond donor catalyst in various organic reactions.

Table 1: Examples of Organic Transformations Catalyzed by Thiourea Derivatives

| Reaction Type | Catalyst Type | Substrates | Key Feature | Reference(s) |

|---|---|---|---|---|

| Michael Addition | Chiral Thiourea | Activated methylene (B1212753) compounds and α,β-unsaturated imides | Dual activation through intra- and intermolecular hydrogen bonding | libretexts.org |

| Petasis Reaction | Chiral Thiourea | Quinoline, organoboronic acids, and PhCOCl | Activation of quinoline | libretexts.org |

| Hydrophosphonylation | Chiral Thiourea | N-benzyl imines | High enantioselectivity | libretexts.org |

| Double Michael Reaction | Cinchona alkaloid-derived thiourea | Chalcones and α,β-unsaturated nitroalkenes | Synthesis of chiral chroman derivatives | nih.gov |

Activation of Carbonyl and Iminyl Groups via Hydrogen Bonding

A key feature of thiourea organocatalysis is the activation of electrophiles, such as carbonyl and iminyl groups, through hydrogen bonding. wikipedia.org The two N-H protons of the thiourea can form a bidentate hydrogen bond with the lone pairs of the oxygen or nitrogen atom of the electrophile, increasing its electrophilicity and making it more susceptible to nucleophilic attack. wikipedia.orgu-tokyo.ac.jp

This dual hydrogen-bonding interaction is a crucial aspect of the catalytic cycle. wikipedia.org The strength of this interaction can be tuned by modifying the substituents on the thiourea. Electron-withdrawing groups on the aryl rings of the thiourea enhance its acidity and hydrogen-bonding ability, leading to more effective catalysis. wikipedia.org Computational and experimental studies have provided insights into the nature of these hydrogen-bonding interactions, revealing that even a single hydrogen bond from the thiourea can significantly activate a substrate. nih.gov

The activation of imines by thiourea catalysts has also been demonstrated in reactions like the Pictet-Spengler reaction. princeton.edu Furthermore, intramolecular hydrogen bonding within the substrate can work in concert with the intermolecular hydrogen bonding from the thiourea catalyst to achieve high levels of reactivity and enantioselectivity. acs.orgnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-acetyl-1-(2,3-dimethylphenyl)thiourea |

| N,N′-bis[2-(dimethylamino)phenyl]thiourea |

| N,N′-bis[2-(diethylamino)phenyl]thiourea |

| Ethylene thiourea |

| Ethylene urea |

| Trimethylsilyl cyanide (TMSCN) |

| Iodine |

| Hydrogen peroxide |

| Acetic acid |

| Thiourea dioxide |

| Urea |

| Sulfoxylic acid |

| Hypochlorite |

| Bicarbonate |

In Vitro Biochemical Mechanisms of Action (Strictly Excluding Therapeutic Applications)

The following sections detail the mechanistic investigations into the chemical reactivity and biochemical interactions of this compound and related thiourea derivatives in controlled, cell-free, and pure culture systems. The focus remains strictly on the fundamental molecular mechanisms, excluding any discussion of therapeutic applications.

Molecular Basis of Enzyme Inhibition in Model Systems (e.g., elastase inhibition, α-glucosidase inhibition)